molecular formula C7H14ClN3O2 B2950249 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-49-0

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2950249
CAS No.: 1431962-49-0
M. Wt: 207.66
InChI Key: UMDJNCKSTXVRJC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methoxyethoxy group and an amine group, making it a versatile intermediate for synthesizing other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Starting from 3-(2-methoxyethoxy)propanal: This involves the reaction of 3-(2-methoxyethoxy)propanal with hydrazine to form the pyrazol ring, followed by methylation and subsequent hydrochloride formation.

  • From 3-(2-methoxyethoxy)pyrazole:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of pyrazol-4-one derivatives.

  • Reduction: Formation of pyrazol-4-amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the role of pyrazol derivatives in biological systems.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole compounds with different substituents.

  • Amine derivatives: Compounds with similar amine functionalities but different ring structures.

Uniqueness: 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific combination of the methoxyethoxy group and the pyrazol ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-methoxyethoxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-10-5-6(8)7(9-10)12-4-3-11-2;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDJNCKSTXVRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-49-0
Record name 3-(2-methoxyethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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